

Acefurtiamine (CAS Number: 10072-48-7): A Technical Guide

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Compound of Interest

Compound Name: **Acefurtiamine**

Cat. No.: **B154517**

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Abstract

Acefurtiamine is a synthetic derivative of thiamine (Vitamin B1) recognized for its potential analgesic properties. Structurally, it is a thiamine analog incorporating a furan-2-carbonyl thioester moiety. Although detailed public research on **Acefurtiamine** is limited, its structural relationship to other GABAergic thiamine derivatives suggests a mechanism of action involving the modulation of inhibitory neurotransmission and potentially anti-inflammatory pathways. This technical guide synthesizes the available information on **Acefurtiamine**, including its chemical properties and a hypothesized synthesis pathway. Furthermore, leveraging data from analogous thiamine derivatives, this document outlines a putative pharmacological profile, including its mechanism of action, pharmacokinetic characteristics, and a toxicological summary. Detailed experimental protocols for evaluating the analgesic and mechanistic aspects of compounds like **Acefurtiamine** are also provided to facilitate future research and development.

Chemical and Physical Properties

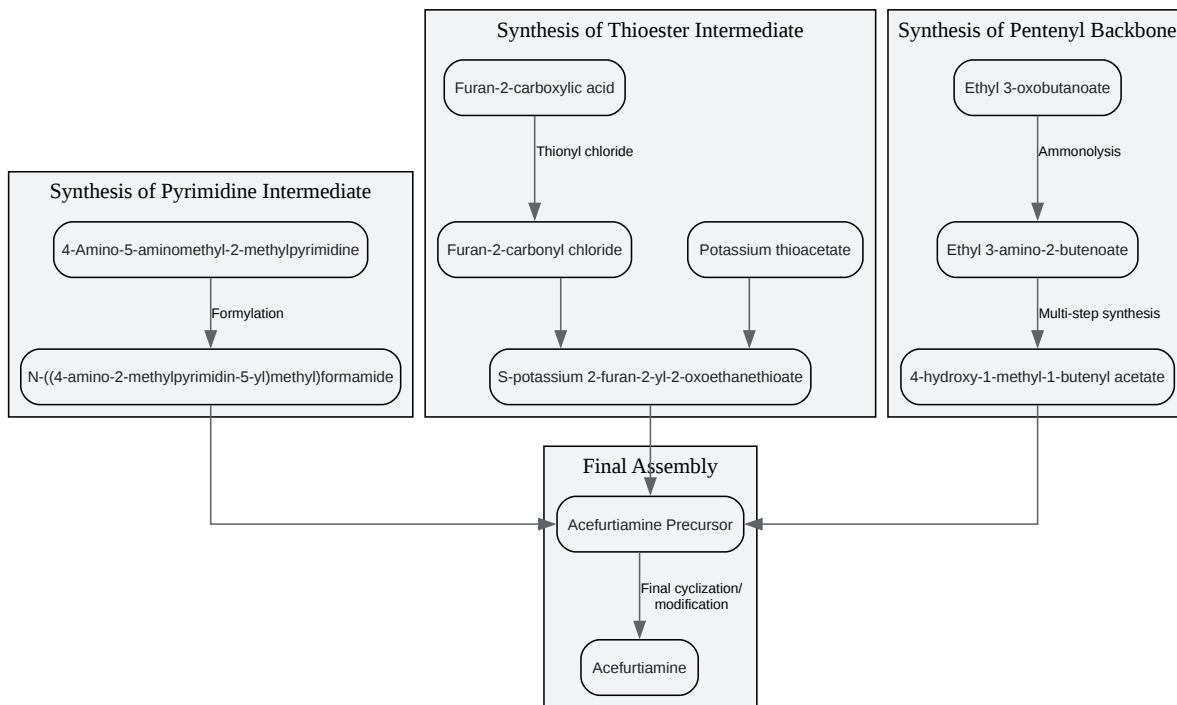
Acefurtiamine is an organic compound with the CAS number 10072-48-7. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(3E)-4-{--INVALID-LINK-- amino}-3-[(furan-2- ylcarbonyl)sulfanyl]pent-3-en- 1-yl (acetoxy)acetate	[1]
Molecular Formula	C ₂₁ H ₂₄ N ₄ O ₇ S	[1]
Molar Mass	476.50 g/mol	[1]
Appearance	Solid (predicted)	
Solubility	Predicted to be soluble in organic solvents such as DMSO and ethanol.	
PubChem CID	3037171	[1]
ChEMBL ID	CHEMBL2104090	[1]

Hypothetical Synthesis

A detailed synthesis protocol for **Acefurtiamine** is not publicly available. However, a plausible synthetic route can be postulated based on its chemical structure, which comprises three main fragments: the 4-amino-2-methylpyrimidine core, a modified pentenyl chain, and a furan-2-carbonyl thioester. The synthesis could logically proceed through the convergent assembly of these key intermediates.

A potential logical workflow for the synthesis is outlined below:

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A potential workflow for the synthesis of **Acefurtiamine**.

Putative Mechanism of Action

Direct studies on the mechanism of action of **Acefurtiamine** are not available. However, based on its structural similarity to other thiamine analogs with analgesic properties, a multi-faceted mechanism can be proposed. **Acefurtiamine** is described as a vitamin B1 analog with GABAergic activity, similar to the thiamine derivative clomethiazole.^[1]

GABAergic Modulation

The primary hypothesized mechanism is the potentiation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling leads to a reduction in neuronal excitability, which is a key mechanism for analgesia.

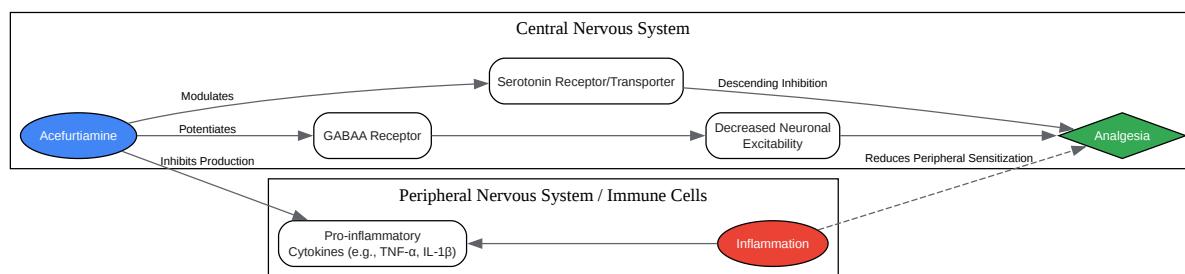
Serotonergic System Interaction

Thiamine and its derivatives have been shown to influence the serotonergic system. Serotonin plays a complex role in pain modulation, with descending serotonergic pathways from the brainstem to the spinal cord being crucial for inhibiting pain signals.

Anti-inflammatory Effects

Chronic pain states are often associated with neuroinflammation. Thiamine derivatives have demonstrated anti-inflammatory properties, which may contribute to their analgesic effects. This is thought to occur through the downregulation of pro-inflammatory cytokines.

The proposed signaling pathways are illustrated below:



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Proposed signaling pathways for the analgesic action of **Acefurtiamine**.

Pharmacological Profile (Inferred)

Due to the lack of specific data for **Acefurtiamine**, the following pharmacological profile is inferred from studies on structurally related thiamine thioesters, such as sulbutiamine and benfotiamine.

Pharmacokinetics

Parameter	Inferred Value/Characteristic
Absorption	High oral bioavailability is expected due to the lipophilic nature of the thioester moiety, facilitating passive diffusion across the intestinal membrane.
Distribution	Expected to readily cross the blood-brain barrier, a key feature for centrally acting analgesics.
Metabolism	Likely undergoes hydrolysis of the ester and thioester bonds to release thiamine and other metabolites. The pyrimidine ring may also be subject to oxidation.
Elimination Half-life	Estimated to be in the range of 5-10 hours, similar to other lipophilic thiamine derivatives.
Excretion	Primarily renal, following metabolic conversion to more water-soluble compounds.

Toxicology (Predicted)

The toxicological profile of **Acefurtiamine** has not been publicly documented. The following table provides predicted data based on general knowledge of thiamine and its derivatives, which are known for their high safety margin.

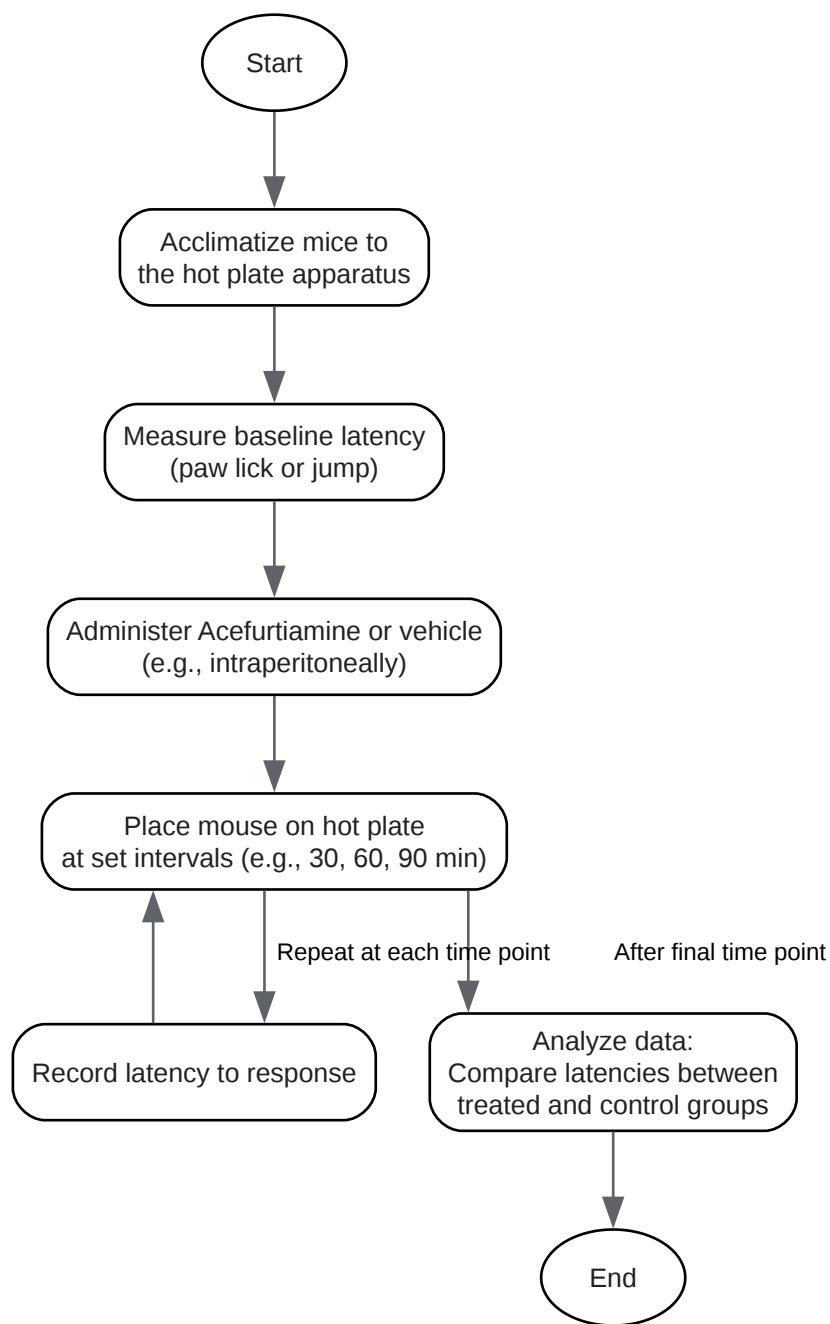
Test	Predicted Outcome
Acute Toxicity (LD50)	Expected to be low, with an oral LD50 in rodents likely exceeding 2000 mg/kg.
Genotoxicity (Ames Test)	Unlikely to be mutagenic, as thiamine and its core structures are not known to be genotoxic.
Cardiotoxicity (hERG)	Low risk of hERG channel inhibition is predicted, given the general safety profile of thiamine analogs.
In Vitro Micronucleus Test	Predicted to be negative for inducing chromosomal damage.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the analgesic and mechanistic properties of a compound like **Acefurtiamine**.

In Vivo Analgesic Efficacy: Hot Plate Test

This protocol assesses the central analgesic activity of a test compound.



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Workflow for the Hot Plate Test.

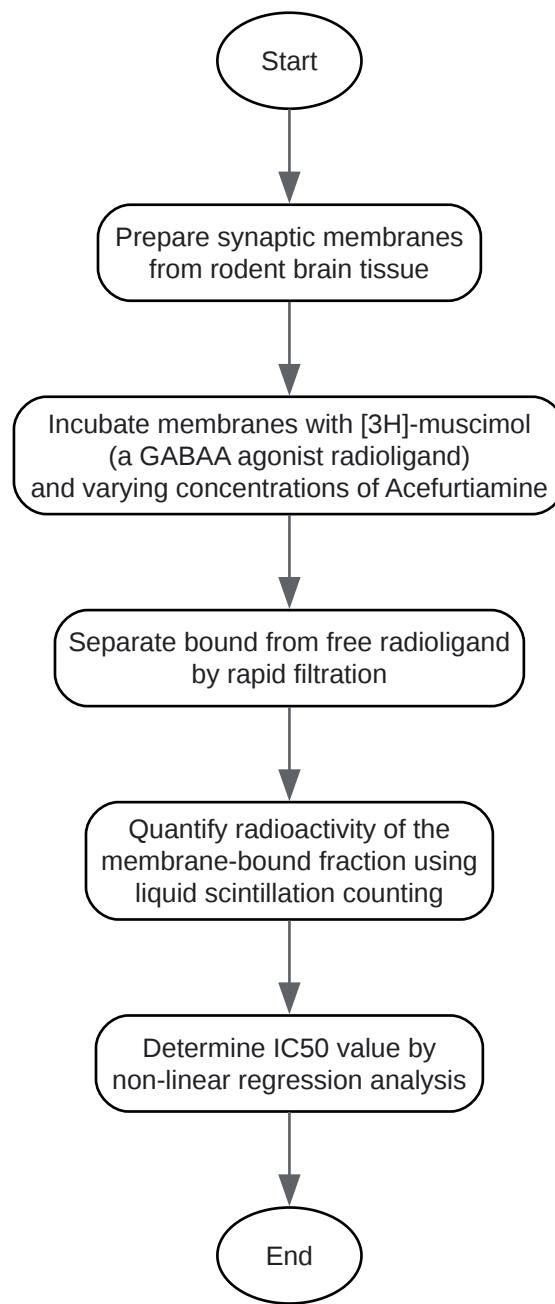
Methodology:

- Animals: Male Swiss Webster mice (20-25 g) are used.

- Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Procedure: a. Mice are individually placed on the hot plate, and the time until they exhibit a nociceptive response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. b. Animals are then randomly assigned to treatment groups and administered either vehicle or **Acefurtiamine** at various doses. c. At predetermined time points (e.g., 30, 60, and 90 minutes) post-administration, the mice are again placed on the hot plate, and the response latency is recorded.
- Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: $\% \text{ MPE} = [(\text{Post-drug latency} - \text{Pre-drug latency}) / (\text{Cut-off time} - \text{Pre-drug latency})] \times 100$.

In Vitro GABA Receptor Binding Assay

This protocol determines the ability of a test compound to interact with the GABA-A receptor.



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Workflow for a GABA Receptor Binding Assay.

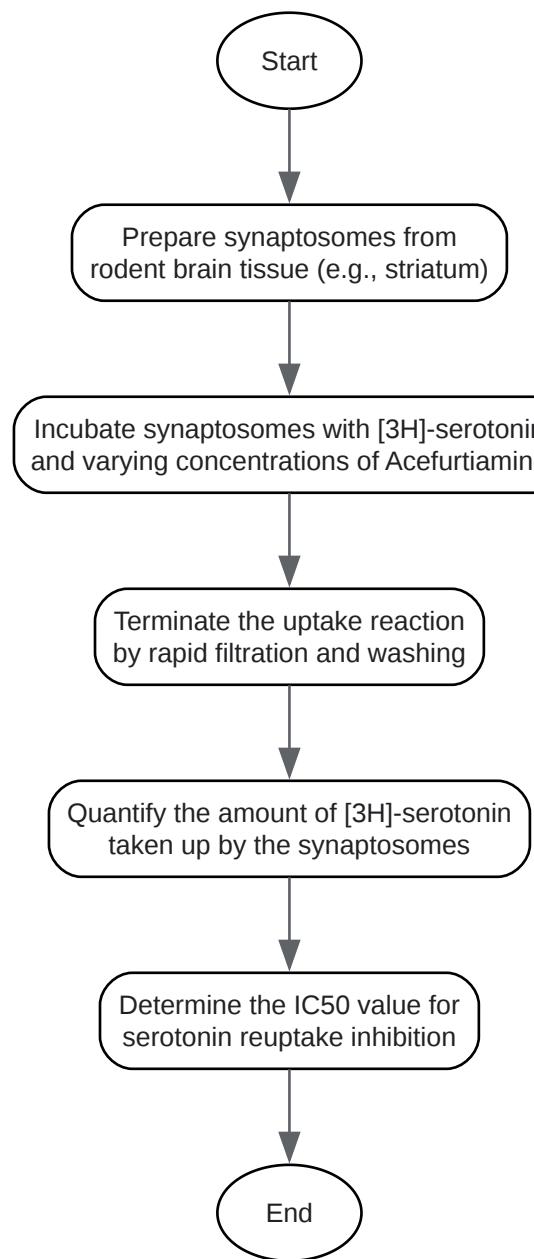
Methodology:

- Membrane Preparation: Whole brains from rats are homogenized in a sucrose buffer and centrifuged to isolate the crude synaptic membrane fraction.

- Binding Assay: a. The membrane preparation is incubated in a buffer containing a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]-muscimol). b. Increasing concentrations of **Acefurtiamine** are added to compete for binding with the radioligand. c. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
- Filtration and Quantification: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **Acefurtiamine** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the serotonin transporter (SERT).



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Workflow for a Serotonin Reuptake Inhibition Assay.

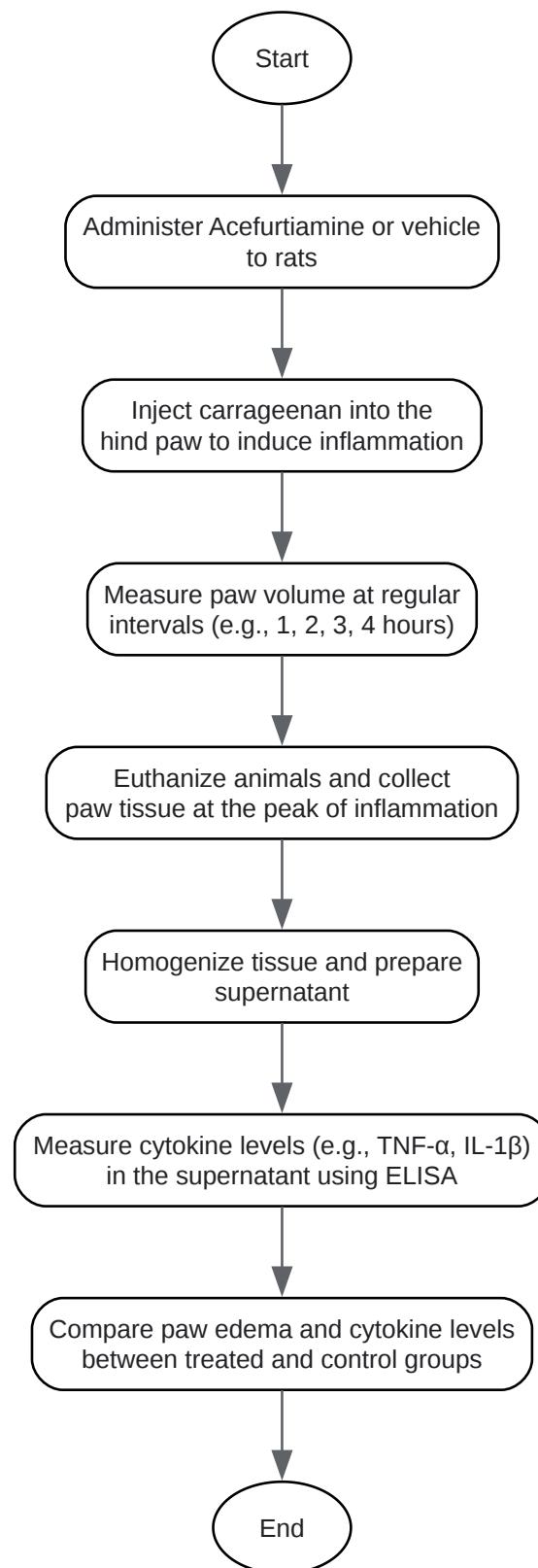
Methodology:

- **Synaptosome Preparation:** Brain tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

- Uptake Assay: a. Synaptosomes are pre-incubated with varying concentrations of **Acefurtiamine** or a reference inhibitor (e.g., fluoxetine). b. [³H]-serotonin is added to initiate the uptake reaction. c. The reaction is stopped after a short incubation period by rapid filtration through glass fiber filters.
- Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured.
- Data Analysis: The IC₅₀ value for the inhibition of serotonin uptake is determined.

Measurement of Pro-inflammatory Cytokines in a Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory activity of a test compound in an acute inflammation model.

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Workflow for Measuring Cytokines in a Paw Edema Model.

Methodology:

- Animal Model: Male Wistar rats (150-200 g) are used.
- Procedure: a. Animals are pre-treated with **Acefurtiamine** or vehicle. b. Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Paw volume is measured using a plethysmometer at various time points.
- Tissue Collection and Cytokine Measurement: a. At the time of peak edema (e.g., 3 hours), animals are euthanized, and the inflamed paw tissue is collected. b. The tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) in the supernatant are quantified using specific ELISA kits.
- Data Analysis: The percentage inhibition of edema and the reduction in cytokine levels in the **Acefurtiamine**-treated groups are calculated relative to the vehicle control group.

Conclusion

Acefurtiamine is a promising thiamine analog with potential analgesic applications. While direct experimental data remains scarce, its structural characteristics and the well-documented pharmacology of related compounds provide a strong foundation for a hypothesized mechanism of action centered on GABAergic modulation, interaction with the serotonergic system, and anti-inflammatory effects. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of **Acefurtiamine**'s pharmacological profile. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this compound.

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References

- 1. Acefurtiamine - Wikipedia [en.wikipedia.org]

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